Tris(dimethylamino)silylamine is an organosilicon compound with the chemical formula . It is a derivative of ammonia, where all three hydrogen atoms are replaced by dimethylamino groups. This compound is notable for its unique reactivity and properties, making it of significant interest in various fields, particularly in material science and chemistry. The compound is also known by its IUPAC name, N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine, and has a CAS number of 243463-80-1.
Tris(dimethylamino)silylamine is classified under organosilicon compounds, which are characterized by silicon atoms bonded to carbon-containing groups. It has applications in electronic materials, catalysis, and as a precursor for silicon-based materials. The compound can be synthesized from various starting materials, including lithium tris(dimethylamino)silylamide and aluminum trichloride, among others .
Several methods exist for synthesizing tris(dimethylamino)silylamine. One common approach involves the reaction of lithium tris(dimethylamino)silylamide with aluminum trichloride. This reaction typically proceeds under controlled conditions to yield the desired organosilicon compound.
The synthesis process can be optimized using a device that includes a raw material premixing unit, a reaction unit, and a purification unit. The reaction occurs in an inert atmosphere to prevent unwanted side reactions. The purification step is crucial to obtain high-purity tris(dimethylamino)silylamine suitable for scientific applications .
The molecular structure of tris(dimethylamino)silylamine features a silicon atom bonded to three dimethylamino groups. The structure can be represented as follows:
The compound exhibits a dimeric silaguanidinium structure when analyzed in certain conditions, showcasing its potential for complex formation .
Tris(dimethylamino)silylamine is involved in several notable chemical reactions:
These reactions highlight its versatility as a precursor in various synthetic pathways .
The mechanism of action for tris(dimethylamino)silylamine primarily involves its reactivity with substrates during chemical processes. For instance, during atomic layer deposition, the compound reacts with ozone to produce silicon oxide films. This process underscores its utility in semiconductor manufacturing and materials science .
The compound's reactivity profile makes it suitable for applications requiring specific silicon-based functionalities .
Tris(dimethylamino)silylamine has diverse applications across various scientific fields:
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